molecular formula C23H17FN6O3 B2612593 N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1260992-69-5

N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

Cat. No.: B2612593
CAS No.: 1260992-69-5
M. Wt: 444.426
InChI Key: VADRRVOEMBPNEK-UHFFFAOYSA-N
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Description

The compound features a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring at position 8 and an acetamide group substituted with a 4-fluorophenyl moiety at position 2 (Fig. 1). The 3-oxo group on the triazolo-pyridine system may contribute to hydrogen bonding, while the fluorophenyl acetamide tail improves metabolic stability and target selectivity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O3/c1-14-4-6-15(7-5-14)20-26-22(33-28-20)18-3-2-12-29-21(18)27-30(23(29)32)13-19(31)25-17-10-8-16(24)9-11-17/h2-12H,13H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADRRVOEMBPNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Triazole Ring: This step typically involves the cyclization of a hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This is achieved by reacting a hydrazide with an appropriate carboxylic acid derivative, often in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reactions: The triazole and oxadiazole intermediates are then coupled with a fluorophenyl acetamide derivative under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure allows it to interact with specific molecular targets.

Key Areas of Research:

  • Anticancer properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.
  • Antimicrobial activity : Studies indicate potential effectiveness against bacterial infections.

Biology

In biological research, the compound serves as a valuable tool for studying enzyme activity and protein interactions. Its ability to bind to specific receptors makes it useful in biochemical assays.

Applications in Biological Studies:

  • Enzyme inhibition assays : Used to evaluate the compound's effect on specific enzymes involved in disease pathways.
  • Cell signaling studies : Investigated for its role in modulating cellular responses.

Materials Science

The properties of this compound make it suitable for developing new materials. Its unique structural features can be exploited in creating polymers or catalysts with specific functionalities.

Anticancer Activity

A study evaluated the anticancer effects of the compound against various cancer cell lines. Results indicated significant growth inhibition percentages (PGIs) across multiple types of cancer cells:

Cancer Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Antimicrobial Studies

In another study focusing on antimicrobial properties, the compound demonstrated effectiveness against several bacterial strains. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it might inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

Triazolo-Pyridine Derivatives
  • Target Compound : The triazolo[4,3-a]pyridine core differentiates it from benzo[b][1,4]oxazin derivatives (e.g., compounds in ), which exhibit a fused benzoxazine system. The triazolo-pyridine core may confer greater rigidity and improved binding to kinase targets compared to benzoxazine-based analogs .
  • N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-thiazolo[4,5-d]pyridazin-5-yl]acetamide (): Replaces the triazolo-pyridine with a thiazolo-pyridazin core.
Oxadiazole-Containing Compounds
  • Synthesized 1,2,4-Oxadiazole Derivatives () : Compounds like 7a-c feature oxadiazole rings linked to pyrimidine or benzoxazine systems. The target compound’s oxadiazole substitution at position 8 likely improves electron-withdrawing effects, stabilizing the triazolo-pyridine ring .
Acetamide-Functionalized Analogs
  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () : Shares the acetamide group but replaces the fluorophenyl with an ethoxyphenyl substituent. The fluorine in the target compound may enhance bioavailability via reduced metabolic oxidation .
  • Anti-Exudative Acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide show structural parallels in the acetamide linkage but lack the triazolo-pyridine-oxadiazole scaffold. Fluorine substitution in the target compound could improve membrane permeability compared to furan-based analogs .

Biological Activity

N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound with potential pharmacological applications. Its structure incorporates several bioactive moieties that contribute to its biological activity.

Chemical Structure and Properties

The compound features a fluorophenyl group , an oxadiazole ring , and a triazolo-pyridine structure , which are known for their diverse biological activities. The molecular formula is C27H30ClN5O3C_{27}H_{30}ClN_5O_3 and it has a molecular weight of approximately 579.98 g/mol.

Anticancer Activity

Research indicates that derivatives containing the triazole and oxadiazole moieties exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves the induction of apoptosis and inhibition of specific cellular pathways related to cancer progression .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.61Apoptosis induction
Compound BMDA-MB-2311.98Cell cycle arrest
N-(4-fluorophenyl)-...TBDTBDTBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that oxadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli15.75 µg/mL

Enzyme Inhibition

Additionally, compounds with similar structural features have been evaluated for their ability to inhibit specific enzymes such as alkaline phosphatases (h-TNAP and h-IAP). These enzymes are often implicated in various diseases, including cancer and metabolic disorders. The inhibitory effects observed suggest potential therapeutic applications in treating conditions associated with these enzymes .

Case Studies

A recent study explored the synthesis and biological evaluation of triazolo[4,3-a]pyridine derivatives, including the target compound. The results demonstrated that these compounds significantly inhibited tumor growth in vivo models and showed lower toxicity compared to traditional chemotherapeutics.

Another investigation focused on the antibacterial properties of oxadiazole derivatives, revealing that modifications in the phenyl ring could enhance antimicrobial efficacy. The presence of electron-donating groups was linked to increased activity against resistant bacterial strains.

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